molecular formula C7H7N3O B8804880 (1H-pyrazolo[4,3-b]pyridin-5-yl)methanol CAS No. 1033772-24-5

(1H-pyrazolo[4,3-b]pyridin-5-yl)methanol

Cat. No. B8804880
M. Wt: 149.15 g/mol
InChI Key: XFINYYUXBHQDHL-UHFFFAOYSA-N
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Patent
US08198456B2

Procedure details

1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid, methyl ester (420 mg, 2.37 mmol) was dissolved in THF (30 mL) and cooled to 0° C. LiAlH4 (360 mg, 9.48 mmol) was added in one portion. The mixture was stirred at 0° C. for 3 hr, and diluted with ether. 50% NaOH (5 mL) was added to quench the reaction, and the solid was filtered off through Celite. The filtrate was concentrated, and the residue was purified by flash chromatography to afford 1H-pyrazolo[4,3-b]pyridine-5-methanol (270 mg, 76.4%).
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[N:5][C:6]([C:10](OC)=[O:11])=[CH:7][CH:8]=2)[CH:3]=[N:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+]>C1COCC1.CCOCC>[NH:1]1[C:9]2[C:4](=[N:5][C:6]([CH2:10][OH:11])=[CH:7][CH:8]=2)[CH:3]=[N:2]1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
420 mg
Type
reactant
Smiles
N1N=CC2=NC(=CC=C21)C(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
360 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
the solid was filtered off through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1N=CC2=NC(=CC=C21)CO
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 76.4%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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